molecular formula C19H16BrNO4 B287960 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Número de catálogo B287960
Peso molecular: 402.2 g/mol
Clave InChI: WQJHCJRBEYRRKP-XVNBXDOJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that is commonly known as BBr 2778. It is a highly potent and selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α7. BBr 2778 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mecanismo De Acción

BBr 2778 is a highly potent and selective inhibitor of the 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one subtype α7. The α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is involved in various physiological processes, including learning and memory, attention, and sensory processing. BBr 2778 binds to the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and physiological effects:
BBr 2778 has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. BBr 2778 has also been shown to improve attention and impulse control in animal models of ADHD. Additionally, BBr 2778 has been shown to have anxiolytic and antidepressant effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using BBr 2778 in lab experiments is its high potency and selectivity for the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. This allows for precise and targeted inhibition of the receptor's activity. Additionally, BBr 2778 has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. However, one of the limitations of using BBr 2778 is its complex synthesis process, which can make it difficult and expensive to obtain.

Direcciones Futuras

There are several future directions for the study of BBr 2778. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another potential direction is the investigation of BBr 2778's therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of more selective and potent inhibitors of the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one could lead to the development of more effective treatments for neurological disorders.

Métodos De Síntesis

The synthesis of BBr 2778 is a complex process that involves several steps. The first step is the synthesis of 2-bromo-5-(2-bromoethyl)benzoic acid, which is then converted to 2-(2-bromoethyl)-1,3-benzodioxole. The benzodioxole is then reacted with acryloyl chloride to form 3-(1,3-Benzodioxol-5-yl)acrylic acid. The final step involves the reaction of 3-(1,3-Benzodioxol-5-yl)acrylic acid with 7-(ethylamino)-2,4,6-cycloheptatrien-1-one in the presence of a brominating agent to yield BBr 2778.

Aplicaciones Científicas De Investigación

BBr 2778 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BBr 2778 has also been shown to improve attention and impulse control in animal models of ADHD.

Propiedades

Nombre del producto

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Fórmula molecular

C19H16BrNO4

Peso molecular

402.2 g/mol

Nombre IUPAC

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-4-bromo-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H16BrNO4/c1-2-21-15-6-5-13(20)10-14(19(15)23)16(22)7-3-12-4-8-17-18(9-12)25-11-24-17/h3-10H,2,11H2,1H3,(H,21,23)/b7-3+

Clave InChI

WQJHCJRBEYRRKP-XVNBXDOJSA-N

SMILES isomérico

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

SMILES canónico

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.